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Compound of Interest

Compound Name: Zidovudine-d3

Cat. No.: B12424014 Get Quote

An In-depth Guide to the Deuterated Analogue of a Landmark Antiretroviral Agent

Zidovudine, also known as Azidothymidine (AZT), was the first antiretroviral medication

approved for the treatment of HIV/AIDS. Its deuterated analogue, Zidovudine-d3, plays a

crucial role in modern pharmaceutical research and development, particularly in the fields of

pharmacokinetics and bioanalysis. This technical guide provides a comprehensive overview of

Zidovudine-d3, its chemical structure, physicochemical properties, and key experimental

applications for researchers, scientists, and drug development professionals.

Core Concepts: Definition and Significance
Zidovudine-d3 is the deuterium-labeled form of Zidovudine.[1] In this stable isotope-labeled

analogue, three hydrogen atoms on the methyl group of the thymine base are replaced with

deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.

The primary significance of Zidovudine-d3 lies in its application as an internal standard for

quantitative bioanalytical assays, most commonly in liquid chromatography-mass spectrometry

(LC-MS). The incorporation of deuterium increases the molecular weight of the compound by

three Daltons, allowing it to be distinguished from the unlabeled parent drug by a mass

spectrometer. Critically, its chemical and physical properties, including its chromatographic

retention time and ionization efficiency, are nearly identical to those of Zidovudine. This

characteristic makes it an ideal internal standard, as it can accurately account for variations in

sample preparation and instrument response, leading to highly precise and accurate

quantification of Zidovudine in complex biological matrices like plasma and tissue.
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Chemical Structure and Properties
Zidovudine is a structural analogue of the endogenous nucleoside thymidine, with a key

modification: the hydroxyl group at the 3' position of the deoxyribose ring is replaced by an

azido (-N₃) group. This azido group is fundamental to its mechanism of action. In Zidovudine-
d3, the modification is external to this core functional structure, preserving its biological

relevance for analytical purposes.

Caption: Chemical structure of Zidovudine-d3.

Data Presentation: Physicochemical Properties
The following tables summarize and compare the key quantitative data for Zidovudine and its

deuterated analogue, Zidovudine-d3.

Identifier Zidovudine Zidovudine-d3

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-

(hydroxymethyl)oxolan-2-yl]-5-

methylpyrimidine-2,4-dione

1-[(2R,4S,5S)-4-azido-5-

(hydroxymethyl)oxolan-2-yl]-5-

(trideuteriomethyl)pyrimidine-

2,4-dione

Synonyms Azidothymidine, AZT, ZDV
Azidothymidine-d3, AZT-d3,

ZDV-d3

Molecular Formula C₁₀H₁₃N₅O₄ C₁₀H₁₀D₃N₅O₄

Molecular Weight 267.24 g/mol 270.26 g/mol

CAS Number 30516-87-1 30516-87-1 (Unlabeled)
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Physical Property Zidovudine Zidovudine-d3

Appearance
White to off-white crystalline

solid
White to off-white solid

Melting Point 106-122 °C Not specified

Solubility (Water) 25 mg/mL at 25 °C Not specified

Solubility (Ethanol) 67 mg/mL Not specified

Experimental Protocols
Synthesis of Zidovudine-d3
A specific, detailed protocol for the synthesis of Zidovudine-d3 is not readily available in public

literature. However, its synthesis logically follows the established pathways for Zidovudine,

starting with a deuterated precursor. The deuterium atoms are located on the methyl group of

the thymine base, indicating that Thymidine-d3 is the required starting material.

The general synthetic workflow is as follows:
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Thymidine-d3
(Deuterated Precursor)

Protection of 5'-Hydroxyl Group
(e.g., with Trityl chloride)

Activation of 3'-Hydroxyl Group
(e.g., Mesylation)

Azide Substitution
(e.g., with Lithium Azide)

Deprotection of 5'-Hydroxyl Group
(e.g., with Acetic Acid)

Zidovudine-d3

Click to download full resolution via product page

Caption: General synthetic workflow for Zidovudine-d3.

Methodology Outline:

Starting Material: The synthesis begins with Thymidine-d3, where the methyl group on the

pyrimidine ring is perdeuterated.

Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected to prevent it from

reacting in subsequent steps. This is often achieved using a bulky protecting group like trityl

chloride in the presence of a base such as pyridine.
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Activation and Substitution: The 3'-hydroxyl group is then activated, typically by converting it

into a good leaving group like a mesylate using methanesulfonyl chloride. This is followed by

nucleophilic substitution with an azide source, such as lithium azide or sodium azide, which

displaces the leaving group to introduce the crucial 3'-azido functionality. This step usually

proceeds with an inversion of stereochemistry at the C3' position.

Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, often under acidic

conditions (e.g., using 80% acetic acid), to yield the final Zidovudine-d3 product.

Purification: The crude product is then purified using techniques such as recrystallization or

column chromatography to obtain Zidovudine-d3 of high purity.

Quantification of Zidovudine in Human Plasma using
LC-MS/MS
This protocol describes a validated method for the sensitive quantification of Zidovudine (ZDV)

in human plasma, employing Zidovudine-d3 (ZDV-IS) as the internal standard.

Materials and Reagents:

Zidovudine (analytical standard)

Zidovudine-d3 (internal standard, ZDV-IS)

Human plasma (blank, from drug-free donors)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Acetic Acid (analytical grade)

Water (deionized, 18 MΩ·cm)

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)

Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Analytical column: Reversed-phase C18, e.g., Phenomenex Synergi Hydro-RP (2.0 × 150

mm)

Procedure:

Preparation of Stock and Working Solutions:

Prepare primary stock solutions of ZDV and ZDV-IS in water.

Prepare a working internal standard solution (e.g., 500 ng/mL of ZDV-IS) in water.

Prepare a series of ZDV working standard stock solutions for calibration curve and quality

control (QC) samples.

Sample Preparation (Solid Phase Extraction):

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working

internal standard solution (ZDV-IS).

Add 200 µL of water to each sample and vortex.

Condition the SPE cartridge with methanol followed by water.

Load the sample mixture onto the conditioned SPE cartridge.

Wash the cartridge with 1 mL of water to remove interferences.

Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol.

The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

Chromatographic Conditions:
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Mobile Phase: Isocratic elution with an aqueous solution of 15% acetonitrile and 0.1%

acetic acid.

Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

Injection Volume: 10-20 µL.

Column Temperature: Ambient or controlled (e.g., 30 °C).

Mass Spectrometric Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Zidovudine (ZDV): m/z 268 → 127

Zidovudine-d3 (ZDV-IS): m/z 271 → 130

Optimize instrument parameters (e.g., collision energy, declustering potential) for

maximum signal intensity for both transitions.

Data Analysis:

Integrate the peak areas for both ZDV and ZDV-IS.

Calculate the peak area ratio (ZDV area / ZDV-IS area).

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the ZDV calibrators using a weighted linear regression model.

Determine the concentration of ZDV in unknown samples by interpolating their peak area

ratios from the calibration curve.

Mechanism of Action of Zidovudine
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To understand the context of Zidovudine-d3's application, it is essential to grasp the

mechanism of action of the parent drug.

Infected Host Cell

HIV Replication Cycle

Zidovudine (ZDV)
(Prodrug)

ZDV-Monophosphate

Thymidine Kinase

ZDV-Diphosphate

Thymidylate Kinase

ZDV-Triphosphate
(Active Form)

NDP Kinase

Reverse
Transcriptase

Competitive
Inhibition

Viral RNA

Viral DNA Synthesis

Natural dNTPs

DNA Chain Termination

Incorporation of ZDV-MP
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Caption: Intracellular activation and mechanism of action of Zidovudine.

Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect.[2]

Anabolic Phosphorylation: Cellular enzymes, primarily thymidine kinase, convert Zidovudine

sequentially into its monophosphate (ZDV-MP), diphosphate (ZDV-DP), and finally its active

triphosphate (ZDV-TP) form.

Inhibition of Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV's reverse

transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate

(dTTP), for binding to the enzyme's active site.

DNA Chain Termination: More importantly, if ZDV-TP is incorporated into the growing viral

DNA strand, it causes chain termination.[2] The 3'-azido group of Zidovudine prevents the

formation of the next 5' to 3' phosphodiester bond, which is essential for DNA chain

elongation. This halts the synthesis of viral DNA, thereby inhibiting HIV replication.[2]

Zidovudine has a significantly higher affinity for HIV reverse transcriptase than for human DNA

polymerases, which accounts for its selective antiviral activity.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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